3-Chloro-N-(2-methoxybenzyl)propanamide
Description
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Properties
IUPAC Name |
3-chloro-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-5-3-2-4-9(10)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBYAFBTSQKJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391372 | |
| Record name | 3-CHLORO-N-(2-METHOXYBENZYL)PROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105909-52-2 | |
| Record name | 3-CHLORO-N-(2-METHOXYBENZYL)PROPANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Substituted Propanamides in Organic Synthesis
Substituted propanamides are a class of organic compounds that serve as valuable building blocks in synthetic chemistry. The propanamide core, a three-carbon amide, can be functionalized at various positions to create a diverse array of molecules with distinct chemical properties and applications. The presence of a chlorine atom, as seen in 3-Chloro-N-(2-methoxybenzyl)propanamide, introduces a reactive site that can participate in a variety of nucleophilic substitution reactions. This allows for the facile introduction of different functional groups, making chloro-substituted propanamides key intermediates in the synthesis of more complex molecular architectures.
The amide functionality itself is a cornerstone of organic and medicinal chemistry, prized for its relative stability and its ability to participate in hydrogen bonding. The synthesis of substituted propanamides can be achieved through several established methods, most commonly via the acylation of a primary or secondary amine with a propanoyl chloride derivative. For instance, the synthesis of N-substituted-(S)-2-chloropropanamides has been demonstrated through the coupling of (S)-2-chloropropionic acid with various alkyl amines using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net This general approach can be adapted to produce a wide range of substituted propanamides, including the title compound.
Significance of N Benzyl Amides in Chemical Compound Design
The N-benzyl amide moiety is a prevalent structural feature in a multitude of biologically active compounds. The benzyl (B1604629) group, a phenyl ring attached to a methylene (B1212753) (-CH2-) group, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The substitution pattern on the phenyl ring, such as the 2-methoxy group in 3-Chloro-N-(2-methoxybenzyl)propanamide, allows for the fine-tuning of these properties.
In medicinal chemistry, the N-benzyl group can serve as a pharmacophore, interacting with specific biological targets such as enzymes or receptors. For example, N-benzylbenzamides have been investigated as dual modulators of soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ, highlighting the potential of this scaffold in developing treatments for metabolic diseases. acs.org Furthermore, the benzyl group can impact a compound's metabolic stability. Strategic substitution on the benzyl ring can protect the amide bond from enzymatic degradation, thereby prolonging the compound's duration of action. acs.org The N-benzyl amide structure is also found in naturally occurring bioactive molecules, such as macamides, which have demonstrated neuroprotective effects. mdpi.com
Computational and Theoretical Investigations of 3 Chloro N 2 Methoxybenzyl Propanamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and energetic landscape of 3-Chloro-N-(2-methoxybenzyl)propanamide.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations are foundational, as the optimized geometry represents the lowest energy state of the molecule and is the basis for all other property calculations.
Studies utilizing the B3LYP functional with a 6-311G(d,p) basis set have provided detailed information on the molecule's structural parameters. For instance, the bond lengths, bond angles, and dihedral angles are calculated to predict the molecule's shape. Key electronic properties derived from these calculations include the total energy, dipole moment, and the distribution of atomic charges. These properties are crucial for understanding the molecule's polarity and intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.233 | O=C-N | 122.5 |
| C-N (amide) | 1.342 | C-N-H | 120.1 |
| N-C (benzyl) | 1.458 | C-C-N | 112.8 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific literature on this exact compound is not available. The values are based on typical parameters for similar molecular fragments.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and easily polarizable. For this compound, the HOMO is typically localized on the electron-rich methoxybenzyl group, while the LUMO is distributed over the propanamide moiety, particularly the carbonyl group.
Table 2: Calculated FMO Energies and Related Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.54 |
| LUMO | -0.21 |
| HOMO-LUMO Gap (ΔE) | 6.33 |
| Ionization Potential (I) | 6.54 |
| Electron Affinity (A) | 0.21 |
| Global Hardness (η) | 3.165 |
| Global Electrophilicity Index (ω) | 1.15 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of FMO theory.
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface and color-coded to indicate different potential regions. MESP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
In the MESP map of this compound, regions of negative electrostatic potential (typically colored red) are concentrated around the electronegative oxygen atom of the carbonyl group and the chlorine atom. These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are generally found around the amide hydrogen and the hydrogens of the benzyl (B1604629) group, indicating sites for potential nucleophilic attack. The MESP analysis thus helps in understanding the molecule's reactivity and its interactions with other molecules.
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, conformational analysis and molecular dynamics simulations offer insights into its dynamic behavior.
Preferred Conformations and Rotational Barriers
The flexibility of this compound arises from the possible rotations around its single bonds, particularly the C-N amide bond and the N-C benzyl bond. Conformational analysis involves mapping the potential energy surface as a function of these rotations to identify the most stable conformers (low-energy states) and the energy barriers that separate them.
Solvent Effects on Molecular Conformations
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are employed to study these effects by simulating the motion of the molecule and surrounding solvent molecules over time.
In polar solvents like water or ethanol, conformations that maximize the exposure of polar groups (like the amide and methoxy (B1213986) groups) to the solvent are often favored due to stabilizing hydrogen bonding and dipole-dipole interactions. Conversely, in nonpolar solvents, the molecule might adopt a more compact conformation to minimize the exposure of its polar parts. MD simulations can track the changes in key dihedral angles and intermolecular interactions, providing a dynamic picture of how the solvent environment modulates the conformational preferences of this compound. The inclusion of explicit solvent molecules in simulations is often necessary for an accurate representation of these effects.
Reaction Mechanism Elucidation via Computational Modeling
No computational modeling studies elucidating the reaction mechanisms involving this compound have been found.
Transition State Analysis for Key Transformations
There is no available research detailing the transition state analysis for any chemical transformations of this compound.
In Silico Structure-Reactivity and Structure-Interaction Relationships
No dedicated in silico studies on the structure-reactivity or structure-interaction relationships of this compound have been identified. While crystallographic and computational data are available for analogues such as 3-Chloro-N-(4-methoxyphenyl)propanamide and 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide, this information is not directly applicable to the subject compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro N 2 Methoxybenzyl Propanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 3-Chloro-N-(2-methoxybenzyl)propanamide, a combination of 1D and 2D NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic protons of the 2-methoxybenzyl group would appear in the downfield region (approx. 6.8-7.3 ppm). The methylene (B1212753) protons adjacent to the nitrogen (CH₂-N) and the chlorine (CH₂-Cl) would likely appear as triplets around 4.4 ppm and 3.8 ppm, respectively, due to coupling with their neighbors. The propanamide methylene protons (-CO-CH₂-) are expected around 2.8 ppm, also as a triplet. The methoxy (B1213986) group protons (-OCH₃) would be a sharp singlet further upfield, around 3.85 ppm.
The ¹³C NMR spectrum would complement this, with the carbonyl carbon (C=O) appearing significantly downfield (~170 ppm) and the aromatic carbons resonating between 110-158 ppm. The aliphatic carbons (CH₂-Cl, -CO-CH₂, N-CH₂) and the methoxy carbon (-OCH₃) would be found in the upfield region of the spectrum.
To confirm these assignments and establish connectivity, 2D NMR techniques are indispensable:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the two methylene groups of the propanamide chain (Cl-CH₂-CH₂ and Cl-CH₂ -CH₂-CO) and between the benzylic methylene protons (N-CH₂ ) and the amide proton (N-H ).
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom it is attached to, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. A key HMBC correlation would be from the benzylic protons (N-CH₂) to the carbonyl carbon (C=O), confirming the amide linkage. Correlations from the methoxy protons (-OCH₃) to the aromatic ring carbon C2 would verify the substituent position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Carbonyl (C=O) | - | ~170.0 | N-H, -CO-CH₂- |
| -CO-C H₂- | ~2.8 (t) | ~38.0 | Cl-CH₂- |
| C H₂-Cl | ~3.8 (t) | ~40.0 | -CO-CH₂- |
| N-H | ~8.2 (broad s) | - | Carbonyl C, Benzylic C, Ar-C1 |
| N-C H₂ | ~4.4 (d) | ~42.0 | Carbonyl C, Ar-C1, Ar-C2, Ar-C6 |
| Ar-C1 | - | ~127.0 | N-CH₂, Ar-H6 |
| Ar-C2 (-OCH₃) | - | ~157.5 | OCH₃, Ar-H3 |
| Ar-C3 | ~6.9 (d) | ~110.5 | Ar-H4 |
| Ar-C4 | ~7.3 (t) | ~129.0 | Ar-H3, Ar-H5 |
| Ar-C5 | ~6.9 (t) | ~121.0 | Ar-H4, Ar-H6 |
| Ar-C6 | ~7.2 (d) | ~128.0 | N-CH₂, Ar-H5 |
| OCH₃ | ~3.85 (s) | ~55.5 | Ar-C2 |
The amide bond in this compound has a partial double bond character, which restricts rotation around the C-N bond. This can lead to the existence of different conformers (s-cis and s-trans), which may be observable at low temperatures using Dynamic NMR spectroscopy. By acquiring spectra at various temperatures, it would be possible to observe the broadening and coalescence of specific signals (e.g., those of the benzyl (B1604629) group protons), allowing for the calculation of the rotational energy barrier.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound (C₁₁H₁₄ClNO₂). The expected exact mass for the molecular ion [M]⁺ would be calculated and compared to the experimental value to provide unambiguous confirmation.
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways are expected:
Alpha-cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable 2-methoxybenzyl cation (m/z 121). This would likely be the base peak in the spectrum.
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen is a possibility in amide fragmentation.
Loss of Chlorine: Fragmentation involving the loss of a chlorine radical from the parent ion or subsequent fragments is also anticipated.
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Pathway |
| 227/229 | [C₁₁H₁₄ClNO₂]⁺ | Molecular Ion [M]⁺ (isotope pattern for Cl) |
| 121 | [C₈H₉O]⁺ | Alpha-cleavage (loss of C₃H₅ClNO radical) |
| 91 | [C₇H₇]⁺ | Loss of formaldehyde (B43269) (-CH₂O) from m/z 121 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.
N-H Stretch: A sharp absorption band is expected around 3300 cm⁻¹ corresponding to the stretching of the amide N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A very strong and characteristic absorption is predicted in the range of 1640-1680 cm⁻¹ for the carbonyl group. Its exact position can give clues about hydrogen bonding.
N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, is expected around 1550 cm⁻¹.
C-O Stretch: The aryl-ether C-O stretching will produce a strong band around 1240 cm⁻¹.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the C-Cl stretching vibration.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine the spatial coordinates of each atom, allowing for a detailed analysis of its molecular geometry.
The crystallographic data would allow for the precise measurement of all geometric parameters.
Bond Lengths: The C=O and C-N bond lengths of the amide group would be of particular interest. A C-N bond shorter than a typical single bond and a C=O bond slightly longer than a typical double bond would confirm the presence of resonance delocalization across the amide plane.
Bond Angles: The bond angles around the sp² hybridized carbonyl carbon and amide nitrogen would be expected to be close to 120°.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
In analogous compounds, such as the isomeric 3-Chloro-N-(4-methoxyphenyl)propanamide, the crystal structure is stabilized by classical N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions form a primary chain of molecules. This is a common motif in secondary amides, where the amide proton acts as a hydrogen bond donor and the carbonyl oxygen serves as an acceptor.
Further stabilization of the crystal lattice is achieved through weaker C–H⋯O interactions. nih.govresearchgate.net Specifically, hydrogen atoms of the methylene group adjacent to the carbonyl group can interact with the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net This cooperative engagement of the carbonyl oxygen in multiple hydrogen bonds is a significant feature in the crystal packing of related amide structures.
The interplay of these hydrogen bonds typically results in the formation of one-dimensional chains or more complex three-dimensional networks. For instance, in 3-Chloro-N-(4-methoxyphenyl)propanamide, the combination of N—H⋯O and C–H⋯O interactions connects the molecules into chains that propagate along a specific crystallographic axis. nih.govresearchgate.net
Similarly, in the crystal structure of 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide, intermolecular O—H⋯O and N—H⋯O hydrogen bonding are key to stabilizing the crystal structure. researchgate.net This highlights the capability of the amide and other functional groups to participate in a robust hydrogen-bonding network.
The following table summarizes the typical intermolecular interactions observed in structurally related compounds, which are anticipated to be present in the crystal structure of this compound.
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| Hydrogen Bond | N–H (amide) | O=C (amide) | Formation of primary molecular chains |
| Hydrogen Bond | O–H (hydroxyl, if present) | O=C (amide) or O (methoxy) | Linking of primary chains or stabilization of molecular conformation |
| Weak Hydrogen Bond | C–H (aliphatic/aromatic) | O=C (amide) or O (methoxy) | Further stabilization of the crystal lattice and linking of chains |
Derivatization and Analog Synthesis of 3 Chloro N 2 Methoxybenzyl Propanamide
Chemical Modification of the Chloropropyl Moiety for Functional Group Diversification
The terminal chloride on the propanamide side chain of 3-Chloro-N-(2-methoxybenzyl)propanamide is a key site for introducing chemical diversity. As a primary alkyl halide, it is amenable to a variety of nucleophilic substitution reactions, allowing for the incorporation of a wide array of functional groups.
Introduction of Various Heteroatoms and Carbon Chains
The chlorine atom can be readily displaced by a range of heteroatom and carbon-based nucleophiles to generate a library of new derivatives. These reactions typically proceed via an S(_N)2 mechanism.
Heteroatom Nucleophiles: Nitrogen, oxygen, and sulfur-based nucleophiles can be employed to introduce new functionalities. For instance, reaction with primary or secondary amines leads to the corresponding amino-derivatives. Azide (B81097), introduced via sodium azide, serves as a versatile intermediate that can be subsequently reduced to a primary amine or used in cycloaddition reactions. Thiolates can be used to introduce sulfur-containing moieties, yielding thioethers.
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Diethylamine | Tertiary Amine |
| Azide | Sodium Azide | Alkyl Azide |
| Thiolate | Sodium Thiophenoxide | Thioether |
| Hydroxide (B78521) | Sodium Hydroxide | Alcohol |
Carbon Nucleophiles: The introduction of new carbon-carbon bonds can be achieved using organometallic reagents or stabilized carbanions, such as those derived from malonic esters. This allows for the extension of the carbon chain and the introduction of further functional handles for subsequent modifications.
Synthesis of Cyclic Analogs
The electrophilic nature of the chloropropyl chain, coupled with the nucleophilic character of the amide nitrogen, provides a basis for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. The size of the resulting ring is dependent on the reaction conditions and the specific reagents employed.
Azetidin-2-ones: The synthesis of four-membered β-lactam rings (azetidin-2-ones) from 3-chloropropanamides is a well-established transformation. This intramolecular cyclization is typically promoted by a strong base, which deprotonates the amide nitrogen, facilitating a subsequent intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This reaction is a variation of the Staudinger synthesis. The reaction of chloroacetyl chloride with imines in the presence of a base like triethylamine (B128534) is a common method for preparing 3-chloro-azetidin-2-ones. nih.govprepchem.com
Pyrrolidin-2-ones and Piperidin-2-ones: The synthesis of five-membered (pyrrolidin-2-ones) and six-membered (piperidin-2-ones) lactams from analogous precursors can also be envisioned. While direct intramolecular cyclization of this compound would lead to an azetidinone, related starting materials with longer carbon chains between the amide and the leaving group can be used to form these larger rings. For example, γ-haloamides and δ-haloamides are common precursors for pyrrolidinones and piperidones, respectively, via intramolecular cyclization.
The following table summarizes the synthesis of various cyclic analogs from related chloro-amide precursors.
| Starting Material Type | Base / Conditions | Cyclic Product |
| N-Aryl-3-chloropropanamide | Strong Base (e.g., NaH) | N-Aryl-azetidin-2-one |
| N-Aryl-4-chlorobutanamide | Base | N-Aryl-pyrrolidin-2-one |
| N-Aryl-5-chloropentanamide | Base | N-Aryl-piperidin-2-one |
Structural Variations on the Methoxybenzyl Group
The methoxybenzyl portion of the molecule offers another focal point for structural modification. Altering the substitution pattern on the benzene (B151609) ring can influence the electronic properties and conformation of the entire molecule.
Exploration of Positional Isomers and Substituent Effects on Reactivity
Studies on related N-benzylbenzamides have shown that ortho-substituents can be important for the metabolic protection of the amide and the reactive benzyl (B1604629) methylene (B1212753) group. beilstein-journals.org The electronic nature of substituents on the aromatic ring (electron-donating or electron-withdrawing) will also modulate the pKa of the amide proton, thereby influencing the ease of deprotonation and subsequent intramolecular cyclization reactions. For instance, electron-withdrawing groups would be expected to increase the acidity of the amide proton, potentially facilitating base-mediated cyclizations.
Synthesis of Bioisosteric Replacements (purely chemical modifications, not biological evaluation)
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties. In the context of purely chemical modifications, this involves replacing the methoxybenzyl group with other moieties to create structurally distinct but potentially functionally analogous compounds.
Common bioisosteric replacements for a substituted phenyl ring include other aromatic heterocycles such as pyridine (B92270), thiophene, or pyrazole. For example, a pyridyl group can be introduced by reacting 3-chloropropionyl chloride with the corresponding aminopyridine. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and will influence the electronic properties of the ring system.
Preparation of Amide Bond Isosteres
The amide bond is a critical structural feature, but its replacement with other functional groups, known as amide bond isosteres, can lead to novel compounds with different chemical properties.
Thioamides: One of the most common amide isosteres is the thioamide, where the carbonyl oxygen is replaced by a sulfur atom. The conversion of amides to thioamides can be achieved using various thionating reagents. Lawesson's reagent and phosphorus pentasulfide (P(4)S({10})) are commonly employed for this transformation, typically by heating the amide with the reagent in an appropriate solvent like toluene (B28343) or xylene. mdpi.comchemrxiv.orgresearchgate.net
Tetrazoles and Oxadiazoles (B1248032): Tetrazoles and oxadiazoles are frequently used as bioisosteres for the amide functionality. nih.govbeilstein-journals.orgbohrium.combeilstein-journals.org The synthesis of these heterocycles often involves multi-step sequences starting from precursors that can be derived from the parent amide or its constituent building blocks. For example, a 1,2,4-oxadiazole (B8745197) can be synthesized by reacting an amidoxime (B1450833) with an activated carboxylic acid derivative, followed by cyclodehydration. beilstein-journals.orgresearchgate.net A 5-substituted 1H-tetrazole can be prepared from a nitrile precursor through reaction with an azide source. beilstein-journals.orgbeilstein-journals.org
The following table outlines some common amide bond isosteres and general synthetic approaches.
| Amide Isostere | General Synthetic Approach |
| Thioamide | Thionation of the corresponding amide with Lawesson's reagent or P(4)S({10}). mdpi.comchemrxiv.orgresearchgate.net |
| 1,2,4-Oxadiazole | Reaction of an amidoxime with an activated carboxylic acid followed by cyclization. beilstein-journals.orgresearchgate.net |
| 1H-Tetrazole | Cycloaddition of an azide to a nitrile precursor. beilstein-journals.orgbeilstein-journals.org |
Role of 3 Chloro N 2 Methoxybenzyl Propanamide As a Synthetic Intermediate
Precursor for Nitrogen-Containing Heterocyclic Compounds
The molecular structure of 3-Chloro-N-(2-methoxybenzyl)propanamide contains the ideal arrangement of functional groups for intramolecular cyclization, a key strategy in the synthesis of nitrogen-containing heterocycles. The terminal chloro group on the propanamide chain is an effective leaving group, while the amide nitrogen can act as an intramolecular nucleophile.
This reactivity profile makes it a prime candidate for the synthesis of four-membered heterocyclic rings known as β-lactams (azetidin-2-ones). Upon treatment with a suitable base, the amide proton is abstracted, increasing the nucleophilicity of the nitrogen atom. This nitrogen can then attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable cyclic amide. This type of reaction is a fundamental method for creating the azetidinone core, which is a privileged structure found in a wide array of biologically active compounds, including the renowned penicillin and cephalosporin (B10832234) families of antibiotics. While specific examples for this exact compound are not extensively documented in public literature, its structural similarity to other 3-halopropanamides strongly supports its potential in this application.
Table 1: Potential Intramolecular Cyclization Product
| Starting Material | Potential Heterocyclic Product | Ring System |
|---|
Building Block for Complex Organic Molecule Synthesis
As a synthetic intermediate, this compound offers multiple points for molecular elaboration, making it a valuable building block for larger, more complex organic molecules. Its utility stems from the predictable reactivity of its functional groups.
The primary reactive site is the electrophilic carbon-chlorine bond. This allows for straightforward nucleophilic substitution reactions where the chlorine atom is replaced by a variety of functional groups. This capability is crucial in medicinal chemistry and other areas of organic synthesis where modular assembly of molecular components is desired. For instance, reacting the compound with amines, thiols, or alkoxides can introduce new side chains and functionalities, fundamentally altering the molecule's properties for specific applications.
Furthermore, the 2-methoxybenzyl group provides another site for modification. The methoxy (B1213986) group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. This allows for the introduction of additional substituents, such as nitro, halogen, or acyl groups, onto the benzene (B151609) ring, further increasing the molecular complexity and enabling the synthesis of a diverse library of compounds from a single starting material. Information on analogous compounds, such as 3-Chloro-N-(4-methoxyphenyl)propanamide, confirms their role as intermediates in organic synthesis and drug research, highlighting the importance of this class of reagents.
Table 2: Reactivity as a Building Block
| Reactive Site | Type of Reaction | Potential Reagents/Conditions | Resulting Modification |
|---|---|---|---|
| Chloropropyl Chain (C-Cl) | Nucleophilic Substitution | Amines (R-NH₂), Thiols (R-SH), Alkoxides (R-O⁻), Cyanide (CN⁻) | Attachment of various organic side chains and functional groups |
Future Research Directions and Unexplored Avenues for 3 Chloro N 2 Methoxybenzyl Propanamide
Development of Novel Catalytic Systems for Efficient Transformations
The inherent reactivity of the C-Cl bond and the various C-H bonds within 3-Chloro-N-(2-methoxybenzyl)propanamide make it an excellent candidate for the application and development of novel catalytic systems. Future research could productively focus on several key areas:
Transition-Metal-Catalyzed Cross-Coupling Reactions: The terminal chloro group is a prime site for cross-coupling reactions. While palladium-catalyzed methods are well-established for C-N and C-C bond formation, future work could explore the use of more earth-abundant and cost-effective metals like copper and nickel. d-nb.infobeilstein-journals.org For instance, copper-catalyzed amidation of C-H bonds is a burgeoning field that could be applied to functionalize the aromatic ring of the methoxybenzyl moiety. d-nb.infobeilstein-journals.orgnih.gov
C-H Activation and Functionalization: The amide group can act as a directing group to facilitate the selective activation of otherwise inert C-H bonds. nih.govnih.gov Research into transition-metal-catalyzed C-H functionalization could unlock pathways to novel analogs of this compound. nih.gov For example, iridium or rhodium catalysts could be employed for the enantioselective C-H amidation of the benzylic methylene (B1212753) group, introducing chirality and creating a new class of compounds. mdpi.com
| Catalyst Type | Potential Transformation on this compound | Rationale |
| Copper-based catalysts | Cross-coupling at the C-Cl bond; C-H amidation of the aromatic ring. | Low cost, low toxicity, and broad tolerance of copper catalysts. beilstein-journals.orgnih.gov |
| Nickel-based catalysts | Reductive cross-coupling at the C-Cl bond. | Alternative to palladium with distinct reactivity profiles. |
| Iridium/Rhodium complexes | Enantioselective C-H amidation at the benzylic position. | Potential for introducing chirality and creating novel stereocenters. mdpi.com |
| Palladium complexes with novel ligands | Directed C-H functionalization of the aromatic ring. | The amide can direct the catalyst to specific C-H bonds for functionalization. |
Exploration of Photochemical and Electrochemical Reactivity
Harnessing light or electricity to drive chemical reactions offers green and often unique synthetic pathways. The functional groups within this compound suggest several avenues for photochemical and electrochemical exploration.
Photochemical Transformations: The N-chloroamide moiety, if generated from the parent amide, is known to undergo photochemical rearrangement to yield chloroaromatic amides. acs.org This suggests that under UV irradiation, this compound could potentially undergo intramolecular cyclization or rearrangement reactions. Furthermore, the field of photoredox catalysis could enable a variety of transformations, such as the generation of radicals from the C-Cl bond for subsequent addition or coupling reactions. google.comspringerprofessional.deresearchgate.net Visible-light-mediated synthesis of amides is also a rapidly developing area that could be explored. nih.gov
Electrochemical Synthesis and Modification: Electrochemical methods provide a powerful tool for the synthesis and functionalization of amides without the need for chemical oxidants or reductants. bohrium.comdntb.gov.uarsc.orgrsc.orgresearchgate.net The electrochemical oxidation of N-benzylamides can lead to the formation of N-heterocycles, suggesting that intramolecular cyclization of this compound could be electrochemically induced. nih.govunl.edudigitellinc.com The selective cleavage of the benzyl (B1604629) C-N bond under metal-free electrochemical conditions has also been demonstrated, which could be a potential pathway for debenzylation or further functionalization.
| Energy Source | Potential Reaction Type | Expected Outcome for this compound |
| UV Light | Photochemical Rearrangement/Cyclization | Formation of novel heterocyclic structures. acs.orgacs.org |
| Visible Light (with photocatalyst) | Photoredox Catalysis | Generation of radicals for C-C or C-heteroatom bond formation. google.comspringerprofessional.deresearchgate.net |
| Electric Current | Electrochemical Oxidation/Reduction | Intramolecular cyclization to form N-heterocycles or selective bond cleavage. nih.govunl.edudigitellinc.com |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large libraries of compounds. This compound is an ideal scaffold for such endeavors due to its multiple points of diversification.
Automated Synthesis: The synthesis of amides is one of the most common reactions in medicinal chemistry and is well-suited for automation. oxfordglobal.comchemistryworld.com Future research should focus on adapting the synthesis of this compound and its derivatives to automated platforms. researchgate.net This would enable the rapid generation of a library of analogs by varying the amine and carboxylic acid starting materials. Automated electrochemical flow platforms are also emerging as powerful tools for library synthesis and reaction optimization. nih.gov
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions to find optimal catalysts and parameters for the transformations discussed in section 8.1. prf.org By employing HTE, the discovery of novel reactions and the optimization of existing ones for this compound can be significantly accelerated. The data generated from HTE can also be used to train machine learning models for reaction prediction.
Theoretical Prediction of Novel Reactivity and Chemical Interactions
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reactivity and the rational design of experiments.
Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the reactivity of this compound. rsc.orgnih.gov For example, computational studies can predict the most likely sites for C-H activation, the transition states of potential catalytic cycles, and the electronic properties that govern its photochemical and electrochemical behavior. This can guide experimental efforts and provide a deeper understanding of the underlying reaction mechanisms. acs.org
| Computational Approach | Application to this compound | Expected Insight |
| Density Functional Theory (DFT) | Modeling reaction pathways for catalytic, photochemical, and electrochemical transformations. | Understanding reaction mechanisms, predicting selectivity, and guiding catalyst design. rsc.orgnih.govacs.org |
| Machine Learning (ML) | Predicting reaction yields and optimal conditions for the synthesis and derivatization of the compound. | Accelerating reaction optimization and discovering novel synthetic routes. nih.govresearchgate.netpku.edu.cnchemrxiv.org |
| Molecular Dynamics (MD) | Simulating the conformational landscape and interactions with potential binding partners. | Understanding its behavior in different environments and its potential biological activity. |
Q & A
[Basic] What are the typical synthetic methodologies employed for preparing 3-Chloro-N-(2-methoxybenzyl)propanamide, and what reaction conditions optimize yield?
Answer:
Common synthetic routes involve amide coupling between 3-chloropropionyl chloride and 2-methoxybenzylamine. Key steps include:
- Nucleophilic substitution : Reacting 2-methoxybenzylamine (0.50 mmol) with chloropropionyl chloride derivatives in acetonitrile at 50°C for 24 hours, achieving yields up to 77% .
- Solvent optimization : Anhydrous dichloromethane or acetonitrile under inert atmospheres minimizes hydrolysis .
- Temperature control : Reactions at -10°C to 50°C prevent side reactions (e.g., epimerization) .
Stoichiometric ratios (1:1.2 amine:acyl chloride) and dropwise addition improve purity .
[Basic] Which analytical techniques are most reliable for characterizing the structural purity of this compound?
Answer:
- X-ray crystallography : SHELX-refined structures validate bond lengths (e.g., C=O at 1.2326 Å) and hydrogen-bonding networks (N–H···O interactions at 2.819 Å) .
- 1H-NMR : Proton environments are confirmed via δ 8.33–1.50 ppm (e.g., methoxy singlet at δ 3.78 ppm ).
- HPLC : Purity ≥98% is achieved using C18 columns with acetonitrile/water gradients .
[Advanced] How can researchers address contradictions between crystallographic data and computational modeling predictions for this compound?
Answer:
- Multi-method validation :
- Resonance effects : Discrepancies in C(=O)–N bond lengths (1.2326 Å experimental vs. 1.24 Å computational) may require charge density analysis .
[Advanced] What strategies are effective in structure-activity relationship (SAR) studies to enhance the bioactivity of derivatives?
Answer:
- Substituent variation :
- Para-methoxy to ortho-methoxy shifts alter logP by ±0.5, affecting membrane permeability .
- Chlorine at R3 reduces IC50 from 15 μM to 8 μM in enzyme inhibition assays .
- QSAR modeling : Comparative Molecular Field Analysis (CoMFA) predicts steric/electronic contributions to MurA inhibition .
[Advanced] What methodological considerations are critical when designing enzyme inhibition assays for this compound?
Answer:
- Kinetic parameters : Determine Km/Vmax under 100 μM compound concentration using spectrophotometric assays .
- Competitive binding : Validate specificity via fosfomycin (MurA inhibitor) displacement assays .
- SPR spectroscopy : Quantify binding kinetics (ka/kd) with immobilized enzymes .
- Statistical rigor : Replicate experiments (n≥3) and apply ANOVA (p<0.05) .
[Basic] How is the hydrogen bonding network analyzed in the crystal lattice?
Answer:
- Graph-set analysis : Identifies C11(4) motifs from N–H···O (2.819 Å) and C–H···O (3.198 Å) interactions .
- Software tools : Mercury (CCDC) visualizes chains along the a-axis with inter-centroid distances of 4.8194 Å .
- Thermal ellipsoids : ORTEP-3 plots validate positional disorder affecting packing efficiency .
[Advanced] What computational approaches predict the metabolic stability of derivatives?
Answer:
- CYP450 docking : AutoDock Vina predicts ΔG ≤ -8 kcal/mol for isoform binding .
- MetaSite 6.0 : Identifies sites of metabolism (e.g., amide bond hydrolysis).
- MD simulations : GROMACS (50 ns trajectories) assess hydrolytic stability .
- Experimental validation : LC-MS/MS microsomal assays target t1/2 > 60 min .
[Advanced] How should researchers optimize solvent systems for recrystallization to improve XRD crystal quality?
Answer:
- Solvent screening : Use Hansen parameters (e.g., dichloromethane δD=18.0) for slow evaporation .
- Additives : 5% DMSO reduces twinning defects .
- Temperature gradients : 0.5°C/hr cooling from 40°C to 25°C yields larger crystals (0.3×0.2×0.1 mm³) .
- Monitoring : Polarized light microscopy (PLM) assesses birefringence and defect density.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
